molecular formula C18H16FN3OS B12469271 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B12469271
M. Wt: 341.4 g/mol
InChI Key: GDKUFSVUYXAHSO-UHFFFAOYSA-N
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Description

N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-N-methyl-2-pyrimidinamine: Another fluorophenyl-containing compound with similar structural features.

    N-(2-Fluorophenyl)-5-methyl-2-furamide: A compound with a fluorophenyl group and a furan ring.

Uniqueness

N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)12-17-21-22-18(24-17)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22,23)

InChI Key

GDKUFSVUYXAHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CC3=CC=CC=C3F

Origin of Product

United States

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